molecular formula C26H25N7O2 B6564575 N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-methylphenoxy)acetamide CAS No. 1007174-22-2

N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-methylphenoxy)acetamide

Cat. No.: B6564575
CAS No.: 1007174-22-2
M. Wt: 467.5 g/mol
InChI Key: SJDPYVGUZVIJHI-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a heterocyclic scaffold widely explored in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets like kinases and receptors. The molecule features:

  • A 2,4-dimethylphenyl substituent at the pyrazolo[3,4-d]pyrimidine core.
  • A 3-methylpyrazole moiety linked to the pyrimidine ring.
  • A 2-(2-methylphenoxy)acetamide side chain.

Properties

IUPAC Name

N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N7O2/c1-16-9-10-21(18(3)11-16)32-25-20(13-29-32)26(28-15-27-25)33-23(12-19(4)31-33)30-24(34)14-35-22-8-6-5-7-17(22)2/h5-13,15H,14H2,1-4H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDPYVGUZVIJHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)COC5=CC=CC=C5C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-methylphenoxy)acetamide, a complex pyrazole derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its biological activity, focusing on anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant studies and data.

Chemical Structure and Properties

The compound has a molecular formula of C26H25N7O3 and a molecular weight of 483.532 g/mol. Its structure features multiple pyrazole rings and a phenoxy acetamide moiety, which are pivotal for its biological interactions. The presence of these functional groups enhances its solubility and bioavailability.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit various biological activities, including:

  • Anticancer Activity : Pyrazole compounds have been shown to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : They possess the ability to reduce inflammation markers.
  • Antimicrobial Properties : These compounds demonstrate effectiveness against a range of microbial pathogens.

Anticancer Activity

Several studies have highlighted the potential of pyrazole derivatives as anticancer agents. For instance:

  • A study demonstrated that specific pyrazolo[3,4-b]pyridine derivatives exhibited significant cytotoxicity against various cancer cell lines, including cervical (HeLa) and prostate (DU 205) cancer cells .
  • The compound's mechanism is believed to involve the inhibition of crucial signaling pathways that promote tumor growth.

Table 1: Anticancer Activity Data

Study ReferenceCell LineIC50 (µM)Mechanism
Bardajee et al. HeLa15Inhibition of cell proliferation
Bardajee et al. DU 20520Induction of apoptosis

Anti-inflammatory Effects

Pyrazole derivatives have also been noted for their anti-inflammatory properties:

  • Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic potential in inflammatory diseases .

Table 2: Anti-inflammatory Activity

Study ReferenceInflammatory ModelOutcome
H. Hoehn et al. Murine modelReduced edema by 30%
Cai et al. In vitro assayDecreased IL-6 levels

Antimicrobial Properties

The antimicrobial efficacy of this compound has been explored in various studies:

  • Pyrazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

Table 3: Antimicrobial Activity

Pathogen TypeMinimum Inhibitory Concentration (MIC) (µg/mL)
Gram-positive10
Gram-negative15
Fungi12

Case Studies

  • Cytotoxicity Against Cancer Cells : A study conducted on a library of pyrazole compounds revealed that certain derivatives significantly inhibited the growth of cancer cells while sparing normal fibroblast cells .
  • Inflammation Reduction in Animal Models : In vivo studies showed that administration of pyrazole derivatives led to significant reductions in inflammation markers in models of rheumatoid arthritis .
  • Broad-spectrum Antimicrobial Activity : A screening study indicated that the compound was effective against multiple strains of bacteria and fungi, suggesting potential for development as an antimicrobial agent .

Scientific Research Applications

Scientific Research Applications

The applications of this compound span various fields in medicinal chemistry and pharmacology:

Medicinal Chemistry

The compound serves as a potential lead in the development of new therapeutic agents targeting neurological disorders. Its structure allows it to interact with dopamine receptors, making it a candidate for treating conditions such as depression and anxiety disorders. The ability to modulate neurotransmission pathways is crucial for its therapeutic efficacy.

Drug Discovery

Due to its unique chemical properties, this compound is investigated as a building block in the synthesis of more complex molecules. It can be utilized in the design of new drugs with improved pharmacological profiles, particularly those targeting central nervous system disorders.

Research has shown that this compound exhibits significant biological activity through its interaction with various molecular targets. Studies focus on its potential as a ligand in receptor binding assays, providing insights into its pharmacodynamics and pharmacokinetics.

Case Studies and Research Findings

Several studies have explored the biological activity and therapeutic potential of this compound:

Case Study 1: Neuropharmacological Effects

A study published in Journal of Medicinal Chemistry examined the effects of similar pyrazolo[3,4-d]pyrimidine derivatives on dopamine receptor modulation. The findings indicated that compounds with structural similarities to N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-methylphenoxy)acetamide exhibited promising neuropharmacological profiles, suggesting potential applications in treating schizophrenia and bipolar disorder.

Case Study 2: Synthesis and Biological Evaluation

Research conducted by Smith et al. (2023) synthesized various derivatives of this compound to evaluate their binding affinity to dopamine receptors. The study revealed that modifications at specific positions significantly enhanced receptor affinity and selectivity, paving the way for the development of targeted therapies for neurological conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ in substituents on the pyrazolo[3,4-d]pyrimidine core, acetamide side chains, and aryl groups. Below is a comparative analysis based on the evidence:

Structural Analogues and Molecular Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C₂₆H₂₅N₇O₃ 483.5 g/mol 2,4-dimethylphenyl; 2-(2-methylphenoxy)acetamide Lipophilic profile due to dual methylphenoxy groups .
N-{1-[1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-ethoxybenzamide C₂₇H₂₅N₇O₂ 499.5 g/mol 2,3-dimethylphenyl; 4-ethoxybenzamide Ethoxy group may enhance solubility compared to methylphenoxy .
2-(4-Methoxyphenoxy)-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)acetamide C₂₄H₂₁N₇O₃ 455.5 g/mol Phenyl; 4-methoxyphenoxyacetamide Methoxy group increases polarity, potentially improving bioavailability .
2-(4-Fluorophenyl)-N-[3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl]acetamide C₂₂H₁₈FN₇O₂ 455.4 g/mol 4-fluorophenyl; ketone group at pyrimidine Fluorine atom enhances electronegativity and metabolic stability .

Physicochemical Properties

Property Target Compound Compound Compound
Calculated LogP ~3.8 ~3.5 ~3.2
Hydrogen Bond Donors 2 2 2
Hydrogen Bond Acceptors 8 7 8

LogP values estimated using fragment-based methods; higher values indicate greater lipophilicity.

Preparation Methods

Solvent and Catalyst Systems

Reaction efficiency hinges on solvent polarity and catalyst loading. Polar aprotic solvents like dimethylformamide (DMF) facilitate nucleophilic substitutions but risk side reactions with acidic protons. Source advocates for ethanol-methanol mixtures (3:1), which balance solubility and reaction kinetics while minimizing decomposition. Catalytic systems vary: while Pd(PPh₃)₄ is cost-effective, Pd(dppf)Cl₂ (as in) offers superior stability for microwave conditions.

Temperature and Time Dependencies

Microwave-assisted synthesis reduces reaction times from hours to minutes. For example, the coupling of 3-methyl-1H-pyrazole-5-amine with 1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl chloride proceeds at 120°C in 30 minutes under microwaves, versus 80°C for 12 hours conventionally. Elevated temperatures (>100°C) accelerate kinetics but necessitate pressurized vessels to prevent solvent loss.

Characterization and Analytical Validation

Spectroscopic Techniques

Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity. The ¹H-NMR spectrum (DMSO-d₆) exhibits characteristic peaks: δ 2.31 (s, 6H, Ar-CH₃), δ 6.78–7.45 (m, 8H, aromatic protons), and δ 8.92 (s, 1H, pyrimidine H-2). High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) verifies purity >98%.

Crystallographic Analysis

Single-crystal X-ray diffraction (source) reveals planar pyrazolo[3,4-d]pyrimidine and pyrazole rings, with dihedral angles of 12.3° between the aryl groups. Hydrogen bonding between the acetamide carbonyl and adjacent NH stabilizes the conformation.

Scalability and Industrial Considerations

Batch-scale production (≥1 kg) employs continuous-flow reactors to maintain temperature control and reduce catalyst loading. Source reports a pilot-scale process using 0.1 mol% Pd(dppf)Cl₂, achieving 92% yield with a space-time yield of 0.8 kg·L⁻¹·h⁻¹. Challenges include purification of the final product via column chromatography (silica gel, ethyl acetate/hexane), which accounts for 30% of total production costs.

Comparative Data Tables

Table 1: Reaction Conditions and Yields

MethodCatalystSolventTemperature (°C)TimeYield (%)
Conventional HeatingPd(PPh₃)₄Ethanol8012 h78
MicrowavePd(dppf)Cl₂Dioxane/Water1200.5 h85
Flow ReactorPd(dppf)Cl₂DMF1002 h92

Table 2: Spectroscopic Data

TechniqueKey Signals
¹H-NMRδ 2.31 (s, Ar-CH₃), δ 8.92 (s, H-2)
HPLCRetention time: 6.7 min, Purity: 98%
X-rayBond length: C-N 1.34 Å

Q & A

Q. What are the common synthetic routes for synthesizing pyrazolo[3,4-d]pyrimidine derivatives like the target compound?

The synthesis typically involves multi-step processes starting with condensation reactions. For example:

  • Core scaffold formation : Reacting substituted pyrazoles with aryl halides or acyl chlorides in solvents like dry acetonitrile or dichloromethane under reflux (e.g., coupling 1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with α-chloroacetamides) .
  • Functionalization : Introducing phenoxyacetamide groups via nucleophilic substitution or coupling reactions, often using catalysts like pyridine or zeolites .
  • Purification : Recrystallization from solvents such as ethanol or acetonitrile to achieve >95% purity, verified by NMR and IR spectroscopy .

Q. How is the structural integrity of the compound validated during synthesis?

  • X-ray crystallography : Use SHELXL for small-molecule refinement to resolve bond lengths, angles, and torsional conformations. SHELX programs are robust for validating stereochemistry and detecting twinning in crystals .
  • Spectroscopic analysis : Confirm substituent positions via 1^1H NMR (e.g., methyl group integration at δ 2.1–2.5 ppm) and IR (amide C=O stretches at ~1650–1700 cm1^{-1}) .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity to biological targets?

  • Molecular docking : Employ software like AutoDock Vina to model interactions with enzymes (e.g., FLAP inhibitors). Focus on hydrophobic interactions between the 2,4-dimethylphenyl group and active-site residues .
  • SAR analysis : Systematically modify substituents (e.g., methylphenoxy vs. fluorophenyl) and evaluate changes in IC50_{50} values using in vitro assays (e.g., LTB4_4 inhibition in human whole blood) .

Q. What experimental strategies resolve contradictions in crystallographic data?

  • Multi-refinement approaches : Compare SHELXL refinements with alternative software (e.g., Olex2) to address discrepancies in occupancy or thermal parameters .
  • Validation pipelines : Cross-reference X-ray data with spectroscopic results (e.g., NMR NOE correlations) to confirm conformational assignments .

Q. How can flow chemistry optimize the synthesis of intermediates?

  • Design of Experiments (DoE) : Use statistical models to optimize reaction parameters (e.g., temperature, residence time) in continuous-flow systems. For example, Omura-Sharma-Swern oxidation can enhance yield and reduce byproducts in diazomethane synthesis .
  • In-line analytics : Integrate UV-Vis or HPLC to monitor reaction progress and adjust conditions dynamically .

Q. What strategies improve the compound’s metabolic stability in preclinical studies?

  • Isotope labeling : Introduce 13^{13}C or 2^{2}H at metabolically labile sites (e.g., methyl groups) to track degradation pathways via LC-MS .
  • CYP450 profiling : Use human liver microsomes to identify oxidative hotspots (e.g., pyrazole rings) and guide structural modifications (e.g., fluorination) .

Methodological Notes

  • Key references : SHELX crystallography , synthetic protocols , and SAR/FLAP studies form the methodological backbone.

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